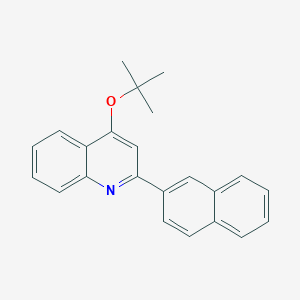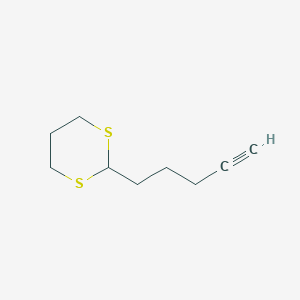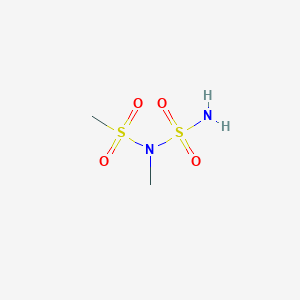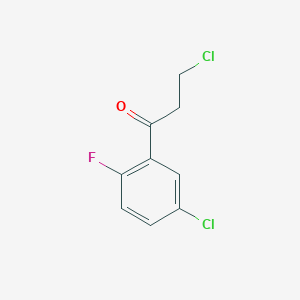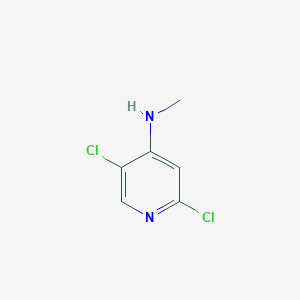![molecular formula C26H32N6O2 B8459470 tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B8459470.png)
tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with indazole moieties
准备方法
The synthesis of tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the indazole moieties: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the piperazine ring: The indazole units are then linked to the piperazine ring via a bis-methyl bridge.
Protection of the piperazine nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to form the carboxylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.
化学反应分析
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole moieties, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of more complex molecules and as a building block in organic synthesis.
作用机制
The mechanism of action of tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indazole moieties can bind to enzymes or receptors, modulating their activity. The piperazine ring provides a scaffold that enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.
相似化合物的比较
Tert-butyl 4-(bis(1-methyl-1H-indazol-5-yl)methyl)piperazine-1-carboxylate can be compared with other compounds that feature indazole or piperazine rings:
Indazole Derivatives: Compounds like indazole-3-carboxylic acid and 1-methylindazole have similar structural features but differ in their functional groups and biological activities.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine share the piperazine core but have different substituents that alter their properties.
The uniqueness of tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate lies in its combination of indazole and piperazine moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C26H32N6O2 |
|---|---|
分子量 |
460.6 g/mol |
IUPAC 名称 |
tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H32N6O2/c1-26(2,3)34-25(33)32-12-10-31(11-13-32)24(18-6-8-22-20(14-18)16-27-29(22)4)19-7-9-23-21(15-19)17-28-30(23)5/h6-9,14-17,24H,10-13H2,1-5H3 |
InChI 键 |
HYOLEBZJHCXICA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC3=C(C=C2)N(N=C3)C)C4=CC5=C(C=C4)N(N=C5)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Piperidinecarboxylic acid,4-hydroxy-4-imidazo[1,2-a]pyridin-3-yl-,1,1-dimethylethyl ester](/img/structure/B8459395.png)
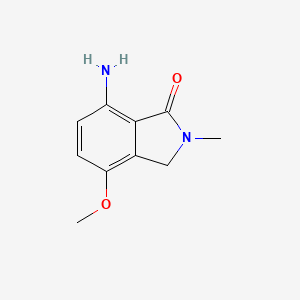
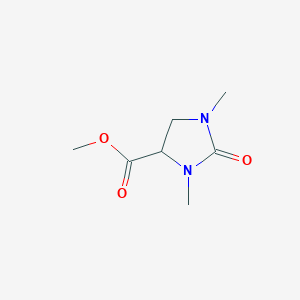
![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal](/img/structure/B8459424.png)
![N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B8459431.png)
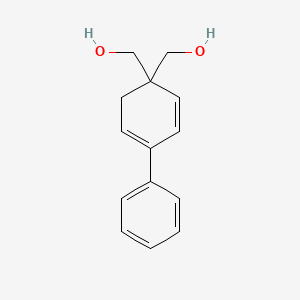
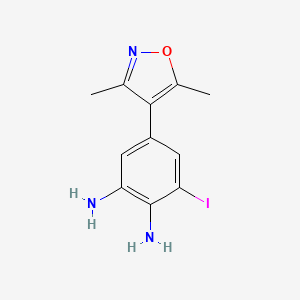
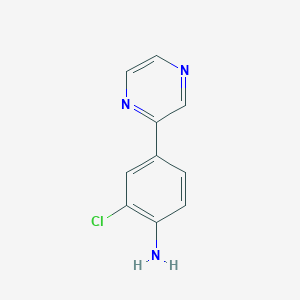
![1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8459452.png)
